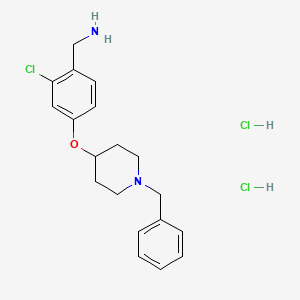

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride

Description

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride (CAS: 1198416-88-4, MFCD09788586) is a dihydrochloride salt derivative featuring a benzyl-substituted piperidine ring linked via an ether group to a 2-chlorophenylmethanamine scaffold . The compound’s molecular formula is C₁₉H₂₄Cl₂N₂O, with a molecular weight of 367.31 g/mol. Key structural attributes include:

- 2-Chlorophenyl moiety: Introduces steric and electronic effects, influencing metabolic stability and target affinity.

- Dihydrochloride salt: Improves aqueous solubility for pharmacological applications.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with piperidine-based molecules used in central nervous system (CNS) targeting and receptor modulation (e.g., sigma-1 receptor ligands or histamine antagonists) .

Properties

IUPAC Name |

[4-(1-benzylpiperidin-4-yl)oxy-2-chlorophenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O.2ClH/c20-19-12-18(7-6-16(19)13-21)23-17-8-10-22(11-9-17)14-15-4-2-1-3-5-15;;/h1-7,12,17H,8-11,13-14,21H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLINEADVYPISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC(=C(C=C2)CN)Cl)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-ylmethanamine. This intermediate is then reacted with 2-chlorophenol under specific conditions to form the desired ether linkage. The final step involves the conversion of the free base to its dihydrochloride salt form, which is achieved by treating the compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of controlled temperatures, pressures, and the selection of appropriate solvents and catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield oximes, while nucleophilic substitution of the chlorophenyl group can result in various substituted phenyl derivatives .

Scientific Research Applications

(4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

Industry: It is utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmission and signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares C₁₉H₂₄Cl₂N₂O with structurally related compounds from the evidence:

Key Structural and Functional Differences

Piperidine Substitution Patterns

- Benzyl vs.

- Piperidin-4-yl vs. Piperidin-2-yl : The 4-position ether linkage in the target compound provides a distinct spatial orientation compared to the 2-position substitution in CAS: Unspecified , likely altering receptor-binding kinetics.

Aromatic Ring Modifications

- Chloro vs. Bromo : The 2-chlorophenyl group in the target compound may offer different electronic effects (e.g., dipole interactions) compared to the 2-bromophenyl derivative (CAS: Unspecified ). Bromine’s larger atomic radius could enhance steric hindrance but reduce metabolic stability.

- Phenyl vs.

Salt Forms and Solubility

Research Findings and Computational Insights

Structural Analysis Tools

Pharmacological Hypotheses

- The benzylpiperidine moiety in the target compound may act as a pharmacophore for sigma-1 receptor binding, analogous to compounds like haloperidol derivatives .

- The 2-chlorophenyl group could reduce oxidative metabolism via cytochrome P450 enzymes compared to unsubstituted phenyl rings, prolonging half-life .

Biological Activity

The compound (4-((1-Benzylpiperidin-4-yl)oxy)-2-chlorophenyl)methanamine dihydrochloride , identified by its CAS number 1198416-88-4 , has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C19H24Cl2N2O

- Molar Mass : 367.31 g/mol

- IUPAC Name : [4-(1-benzylpiperidin-4-yl)oxy-2-chlorophenyl]methanamine; hydrochloride

This compound is primarily investigated for its activity as a monoamine oxidase (MAO) inhibitor , specifically targeting MAO-A and MAO-B enzymes. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them significant in treating mood disorders and neurodegenerative diseases.

Inhibition of MAO Enzymes

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on MAO-A and MAO-B:

These values suggest that the compound could potentially serve as a lead for developing new antidepressants or treatments for Parkinson's disease.

Antiproliferative Activity

In addition to its role as an MAO inhibitor, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. The results from studies indicate significant inhibition of cell growth:

Evaluation of Antiproliferative Activity

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HT-29 (Colon) | 10.5 | Moderate inhibition |

| M21 (Skin) | 8.3 | Significant inhibition |

| MCF7 (Breast) | 12.0 | Moderate inhibition |

These findings highlight the potential use of the compound in cancer therapy, particularly due to its selective cytotoxicity towards tumor cells while sparing normal cells.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

-

Study on Antidepressant Effects :

- A study demonstrated that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models, correlating with their MAO inhibitory activity.

-

Cancer Cell Line Studies :

- Research involving the treatment of various cancer cell lines showed that derivatives of this compound reduced cell viability significantly, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

-

Neuroprotective Studies :

- In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, a common pathway in neurodegeneration, thereby supporting its potential application in treating diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.